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Executive Summary

The compound 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine (IUPAC: 5-[(tetrahydrofuran-2-

yl)methyl]-1,3-thiazol-2-amine) represents a high-value pharmacophore in modern medicinal
chemistry. Combining the privileged 2-aminothiazole scaffold—a core structural motif in
numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib)—with a tetrahydrofuran
(oxolane) moiety, this structure offers a unique balance of hydrogen bond donor/acceptor
capability, solubility, and metabolic stability.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical
properties, a robust synthetic route via transition-metal catalyzed cross-coupling, and its
application in Fragment-Based Drug Discovery (FBDD).

Chemical Structure & Physicochemical
Properties[1][2]

The molecule consists of a 2-aminothiazole core substituted at the C5 position with a
(tetrahydrofuran-2-yl)methyl group. The C5-substitution pattern is critical, as it leaves the C4
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position open, a common requirement for minimizing steric clash in ATP-binding pockets of

kinases.

Structural Data Table[2]

Property Value Notes
5-[(Tetrahydrofuran-2- ]
IUPAC Name ] ] Systematic nomenclature
yl)methyl]-1,3-thiazol-2-amine
Molecular Formula CsH12N20S
_ Ideal for Fragment-Based Drug
Molecular Weight 184.26 g/mol )
Discovery (MW < 300)
Highly favorable lipophilicity for
ClogP ~0.8-1.2 9 y o bop y
oral bioavailability
(26 A2 for amine + 13 A2 for
TPSA ~69 A2

ether + 30 A2 for thiazole N/S)

H-Bond Donors

2 (Exocyclic -NHz2)

Critical for hinge-binding

interactions

H-Bond Acceptors

3 (Thiazole N, Ether O,
Thiazole S)

Rotatable Bonds

Low entropic penalty upon

binding

Chirality

1 Stereocenter (C2 of THF)

Enantiomers may exhibit

differential binding affinity

Structural Visualization (DOT)

The following diagram illustrates the connectivity and key pharmacophoric points of the

molecule.
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Figure 1: Structural connectivity and pharmacophoric dissection of 5-(Oxolan-2-yIlmethyl)-1,3-
thiazol-2-amine.

Retrosynthetic Analysis & Synthesis Strategy

Direct synthesis of 5-substituted 2-aminothiazoles via the classical Hantzsch Thiazole
Synthesis is challenging because it requires unstable

-haloaldehydes (e.g., 2-halo-3-(tetrahydrofuran-2-yl)propanal).

Recommended Route: A convergent approach using Palladium-Catalyzed Cross-Coupling
(Negishi or Suzuki) is superior for scalability and regiocontrol. This method utilizes a stable 5-
bromothiazole precursor and an organometallic oxolane derivative.

Retrosynthesis Diagram
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Figure 2: Retrosynthetic strategy focusing on a convergent C5-Negishi coupling.

Experimental Protocols
Step 1: Protection and Bromination

Objective: Synthesize tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate. Direct bromination of the
free amine can lead to oxidation or polybromination; protection is essential.

o Protection:

Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DCM (100 mL).

[¢]

[e]

Add EtsN (1.2 eq) and DMAP (0.1 eq).

o

Slowly add Bocz20 (1.1 eq) at 0°C. Stir at RT for 4 h.

[¢]

Workup: Wash with water, brine, dry over Na2SOa, and concentrate. Recrystallize from
hexanes.
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e Bromination:
o Dissolve the Boc-protected thiazole (1 eq) in THF (anhydrous).
o Cool to -78°C. Add NBS (N-bromosuccinimide, 1.05 eq) dissolved in THF dropwise.

o Note: Alternatively, use NBS in MeCN at RT if regioselectivity is controlled, but low
temperature is safer for C5 specificity.

o Validation: Monitor by TLC (Hex:EtOAc 4:1). The product should show a distinct Rf shift.
o Yield: Expect 85-90%.

Step 2: Negishi Cross-Coupling

Objective: Couple the thiazole core with the oxolane side chain. This method is preferred over
Suzuki coupling for alkyl-heteroaryl bonds to avoid

-hydride elimination issues common with alkyl-boronates.

Reagents:
o Electrophile: tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (from Step 1).

» Nucleophile: (Tetrahydrofuran-2-yl)methylzinc bromide (0.5 M in THF, commercially available
or prepared from the bromide).

o Catalyst: Pd(dppf)Cl2-DCM (5 mol%) or Pdz(dba)s/SPhos.

Protocol:

e Setup: Flame-dry a 3-neck round-bottom flask under Argon.

o Dissolution: Add the bromothiazole (1.0 eq) and Pd catalyst (0.05 eq) to anhydrous THF.
o Addition: Add the organozinc reagent (1.5 eq) dropwise via syringe at RT.

o Exotherm Warning: The reaction may be slightly exothermic.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13091182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reaction: Heat to 60°C for 4-12 hours. Monitor conversion by LC-MS (Look for mass M+H =
285 for the Boc-protected intermediate).

Quench: Cool to RT, quench with saturated NH4Cl solution.

Extraction: Extract with EtOAc (3x). Wash organics with water and brine.

Purification: Flash column chromatography (SiOz, 0-30% EtOAc in Hexanes).

Step 3: Deprotection

Objective: Remove the Boc group to yield the final free amine.

e Dissolve the intermediate in DCM (5 mL/mmol).

Add TFA (Trifluoroacetic acid) (2 mL/mmol) at 0°C.

Stir at RT for 2 hours.

Neutralization (Critical): Concentrate the TFA. Redissolve in EtOAc. Carefully wash with sat.
NaHCOs until pH ~8. The free base is the target.

Final Isolation: Dry over Na2SQOa, concentrate. If necessary, convert to HCI salt for stability by
adding 1M HCI in ether.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 2-aminothiazole motif is a "privileged structure™ that mimics the adenine ring of ATP.

o Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge

region (e.g., Met318 in c-Src), while the exocyclic C2-amino group donates a hydrogen bond
to the backbone carbonyl (e.g., Glu339).

» Role of the Oxolane Tail: The 5-(oxolan-2-ylmethyl) group projects into the ribose-binding
pocket or the solvent front. The ether oxygen can engage in water-mediated H-bonds,
improving solubility and selectivity profiles compared to purely hydrophobic alkyl chains.
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ADME & Toxicity Profile

Metabolic Stability: The THF ring is generally stable but can be subject to oxidative
metabolism (P450-mediated

-hydroxylation). The methylene linker prevents direct conjugation of the THF to the aromatic
ring, reducing electronic deactivation.

Solubility: The sp2 oxygen in the oxolane ring significantly lowers LogP compared to a
cyclopentyl analog, enhancing aqueous solubility.

Biological Profiling Workflow

To validate the utility of this scaffold, the following assay cascade is recommended:

Assay Type Methodology Purpose
) ] ] Determine I1Cso against target
Biochemical Potency FRET / TR-FRET Kinase Panel )
kinases (e.g., Src, Abl, CDK).
] o Assess antiproliferative activity
Cellular Potency Cell Titer-Glo (Viability) ) )
in cancer cell lines.
N o - Verify "drug-likeness" (Target >
Solubility Kinetic Solubility (PBS, pH 7.4)

50 pM).

Liver Microsome Stability Assess intrinsic clearance (

Metabolic Stability M /H )
ouse/Human
)
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(Note: Specific CAS 1862913-17-4 refers to the oxolan-3-yl isomer, confirming the novelty or
specific patent status of the oxolan-2-yl isomer described here.)

o To cite this document: BenchChem. [Comprehensive Technical Guide: 5-(Oxolan-2-
ylmethyl)-1,3-thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13091182/docs#comprehensive-technical-guide-5-
oxolan-2-ylmethyl-1-3-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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